molecular formula C19H29ClN2O2 B10765120 DL-Tryptophan octyl ester (hydrochloride)

DL-Tryptophan octyl ester (hydrochloride)

Cat. No.: B10765120
M. Wt: 352.9 g/mol
InChI Key: IASIBURGMIVLIA-LMOVPXPDSA-N
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Description

DL-Tryptophan octyl ester (hydrochloride): is a derivative of the amino acid tryptophan. It is characterized by the presence of an octyl ester group, which makes the compound more stable and cell-permeable. This compound is particularly notable for its ability to generate free tryptophan upon hydrolysis of the ester bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-Tryptophan octyl ester (hydrochloride) typically involves the esterification of tryptophan with octanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods: Industrial production of DL-Tryptophan octyl ester (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: DL-Tryptophan octyl ester (hydrochloride) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include free tryptophan, octanol, and various oxidized or substituted derivatives of the original compound .

Scientific Research Applications

DL-Tryptophan octyl ester (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Tryptophan octyl ester (hydrochloride) involves the hydrolysis of the ester bond, releasing free tryptophan. This free tryptophan can then participate in various biochemical pathways, including the synthesis of serotonin and melatonin. The compound’s cell-permeable nature allows it to effectively deliver tryptophan into cells, facilitating these processes .

Comparison with Similar Compounds

    L-Tryptophan: The natural form of tryptophan, used in protein synthesis and as a precursor to serotonin and melatonin.

    D-Tryptophan: The enantiomer of L-tryptophan, occasionally found in naturally produced peptides.

    Tryptophan Methyl Ester: Another ester derivative of tryptophan, used in similar research applications.

Uniqueness: DL-Tryptophan octyl ester (hydrochloride) is unique due to its octyl ester group, which enhances its stability and cell permeability compared to other tryptophan derivatives. This makes it particularly useful in studies requiring efficient delivery of tryptophan into cells .

Properties

Molecular Formula

C19H29ClN2O2

Molecular Weight

352.9 g/mol

IUPAC Name

octyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C19H28N2O2.ClH/c1-2-3-4-5-6-9-12-23-19(22)17(20)13-15-14-21-18-11-8-7-10-16(15)18;/h7-8,10-11,14,17,21H,2-6,9,12-13,20H2,1H3;1H/t17-;/m0./s1

InChI Key

IASIBURGMIVLIA-LMOVPXPDSA-N

Isomeric SMILES

CCCCCCCCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl

Canonical SMILES

CCCCCCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl

Origin of Product

United States

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